molecular formula C12H21NO4 B6170617 3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid CAS No. 1691740-97-2

3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid

Cat. No.: B6170617
CAS No.: 1691740-97-2
M. Wt: 243.30 g/mol
InChI Key: MVNTYKSTPOWNJZ-UHFFFAOYSA-N
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Description

“3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid” is a compound with the IUPAC name N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine . It has a molecular weight of 231.29 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 231.29 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis, particularly in dipeptide synthesis, is a promising area of research . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes . This suggests potential future applications of “3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid” in peptide synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid' involves the protection of the amine group, followed by the addition of the cyclopropylmethyl group, and finally deprotection of the amine group.", "Starting Materials": [ "3-amino-2-(cyclopropylmethyl)propanoic acid", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-amino-2-(cyclopropylmethyl)propanoic acid with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Addition of the cyclopropylmethyl group by reacting the Boc-protected amine with cyclopropylmethyl bromide and diisopropylethylamine in dichloromethane to form the Boc-protected 3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid.", "Step 3: Deprotection of the amine group by reacting the Boc-protected 3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid with methanol and water to remove the Boc protecting group and obtain the final product, 3-{[(tert-butoxy)carbonyl]amino}-2-(cyclopropylmethyl)propanoic acid." ] }

CAS No.

1691740-97-2

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

MVNTYKSTPOWNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CC1)C(=O)O

Purity

95

Origin of Product

United States

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